5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a five-membered ring with two carbon atoms and three nitrogen atoms. This compound is part of the triazole family, which is known for its diverse pharmacological properties, including antiviral, antimicrobial, and antioxidant activities .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .
Mode of Action
It is known that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in the observed biological effects.
Biochemical Pathways
The 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis . These properties can impact the bioavailability of the compound.
Result of Action
The compound’s significant antibacterial activity suggests that it may inhibit the growth of bacteria, leading to their death .
Biochemical Analysis
Biochemical Properties
It has been reported that compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol have not been detailed .
Cellular Effects
Some 1,2,4-triazole derivatives have been shown to exhibit significant biological activities, including antioxidant capabilities demonstrated through their ability to scavenge free radicals .
Molecular Mechanism
It has been suggested that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Temporal Effects in Laboratory Settings
It has been shown that some 1,2,4-triazole derivatives exhibit promising activities and deserve further consideration as potential antimicrobials .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. It has been suggested that 1,2,4-triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .
Preparation Methods
The synthesis of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The process begins with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is cyclized with hydrazine hydrate to yield the desired triazole compound .
Chemical Reactions Analysis
5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol . Compared to these compounds, 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol exhibits superior free radical scavenging ability and antimicrobial activity . This uniqueness is attributed to its specific structural features, such as the presence of the methyl group at the 4-position, which enhances its biological activity .
Properties
IUPAC Name |
3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMKDYLBTUXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355460 |
Source
|
Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149622-77-5 |
Source
|
Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.